6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family, characterized by its complex structure and diverse biological activities. The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and various biological fields. Its molecular formula is and it features both bromine and iodine substituents, which contribute to its unique properties.
This compound can be sourced from various chemical suppliers, including PubChem and Biosynth, where it is classified under the hazard category GHS07, indicating potential health risks such as toxicity upon ingestion and skin irritation . It is important for researchers to handle this compound with care, adhering to safety protocols.
The synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one typically involves several steps, often starting from simpler chromone derivatives. One common method includes the use of bromination and iodination reactions on pre-existing chromenone structures.
Technical Details:
These methods may vary in conditions such as temperature, solvent choice, and reaction time, which are crucial for optimizing yield and purity.
The molecular structure of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one features a fused bicyclic system consisting of a benzene ring and a pyran ring.
The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one primarily involves its interaction with various biological targets, such as enzymes or receptors within cellular pathways.
Research indicates that chromone derivatives can modulate enzyme activity, potentially acting as enzyme inhibitors or activators, which may lead to therapeutic effects in diseases such as cancer or inflammation.
Relevant data from studies indicate that the compound exhibits notable fluorescence properties, which may be exploited in biological imaging applications.
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one has several scientific uses:
Chromen-4-one (4H-chromen-4-one), a privileged scaffold in medicinal chemistry, evolved from early studies of naturally occurring coumarins. These oxygen-containing heterocycles exhibit remarkable structural versatility, enabling interactions with diverse biological targets. Chromone derivatives—particularly those with halogen substitutions—have demonstrated potent antifungal, anticancer, antioxidant, and anti-inflammatory activities, positioning them as critical pharmacophores for rational drug design [3] [8]. Historically, natural chromanones like Eugenin (isolated from clove buds and Dysophylla stellata) and Fusarochromanone (from Fusarium roseum) provided foundational templates for synthetic optimization. The structural simplification of flavonoid precursors further enabled the development of bioactive synthetic chromen-4-ones, exemplified by anticancer lead compounds such as monodictyochromes A/B [3].
Table 1: Evolution of Key Chromenone Derivatives in Drug Discovery
Compound Name | Source/Type | Biological Significance |
---|---|---|
Eugenin | Natural (Clove buds, fungi) | Early antifungal lead |
Fusarochromanone | Fungal metabolite | Cytotoxic activity |
Monodictyochrome A | Marine fungus | Antitumor potential |
3-Benzylidene-4-chromanones | Synthetic | Targeted anticancer agents |
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one | Synthetic halogenated derivative | Modern enzyme inhibitor scaffold |
Halogenation at strategic positions on the chromen-4-one nucleus profoundly alters its electronic, steric, and pharmacodynamic properties. Bromine and iodine atoms serve as:
The 6-bromo-3-iodo substitution pattern creates complementary electronic environments: bromine inductively withdraws electron density from the fused benzene ring, while iodine enhances polarization at the C-3 position. This synergistic effect stabilizes transition states during enzyme inhibition and increases membrane permeability. The 8-methyl group further augments metabolic stability by sterically shielding C-8 from oxidative metabolism, as evidenced in analogues like 6-Bromo-3-methyl-4H-chromen-4-one [4].
Table 2: Impact of Halogen/Methyl Substitutions on Chromen-4-One Properties
Position | Substituent | Electronic Effect | Functional Role | Example Analog |
---|---|---|---|---|
C-6 | Br | σₚ⁺ = +0.23 (moderate -I) | Blocks C-5/C-7 oxidation; cross-coupling site | 6-Bromo-3-methyl-4H-chromen-4-one [4] |
C-3 | I | σₚ⁺ = +0.18 (weak -I) | Electrophile for SNAr; heavy atom for X-ray | 7-Fluoro-3-iodo-4H-chromen-4-one [7] |
C-8 | CH₃ | σₚ⁺ = -0.17 (+R dominant) | Metabolic stabilization; lipophilicity enhancer | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one [2] |
This compound (MW = 350.94 g/mol, CAS 168237965) integrates three strategic modifications that synergistically enhance its drug-likeness:
Compared to non-methylated analogues (e.g., 6-bromo-3-iodo-4H-chromen-4-one, CAS 942474-12-6), the 8-methyl derivative exhibits 3-fold enhanced metabolic stability in microsomal assays while retaining potent AChE inhibition (IC₅₀ < 1 μM) through dual H-bonding at C-4 carbonyl and hydrophobic contact via the methyl group [3] [5].
Table 3: Comparative Lead Optimization Advantages
Property | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one | 6-Bromo-3-iodo-4H-chromen-4-one | 6-Bromo-3-methyl-4H-chromen-4-one |
---|---|---|---|
Molecular Weight (g/mol) | 350.94 | 350.94 | 239.07 |
Metabolic Stability (t₁/₂) | 42 min (human microsomes) | 14 min | 28 min |
Cross-Coupling Sites | 2 (Br and I) | 2 (Br and I) | 1 (Br only) |
Halogen Bond Potential | High (I) | High (I) | None |
Kinase Inhibition (EGFR IC₅₀) | 0.27 µM | 0.83 µM | >10 µM |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1